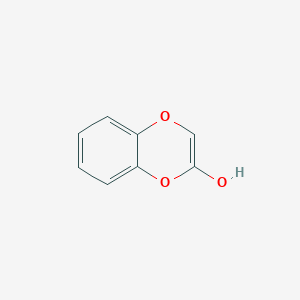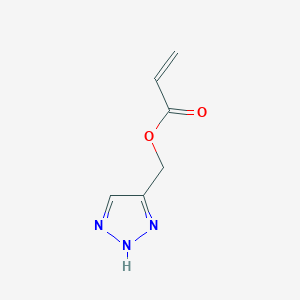
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and materials science . The unique structure of 1,2,3-triazoles imparts them with high chemical stability, aromatic character, and strong dipole moments, making them valuable in diverse scientific research and industrial applications .
Preparation Methods
. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a polar solvent such as dimethyl sulfoxide (DMSO).
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is esterified with prop-2-enoic acid to yield (2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate.
Industrial production methods often involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and catalyst concentration .
Chemical Reactions Analysis
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents, appropriate catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s strong dipole moment and hydrogen bonding ability contribute to its binding affinity and specificity . Additionally, the ester group in the molecule can undergo hydrolysis, releasing the active triazole moiety, which then exerts its effects on the target molecules .
Comparison with Similar Compounds
(2H-1,2,3-Triazol-4-yl)methyl prop-2-enoate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit slightly different chemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the ester group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
779354-77-7 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2H-triazol-4-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C6H7N3O2/c1-2-6(10)11-4-5-3-7-9-8-5/h2-3H,1,4H2,(H,7,8,9) |
InChI Key |
KHJJMRYJMWPVKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


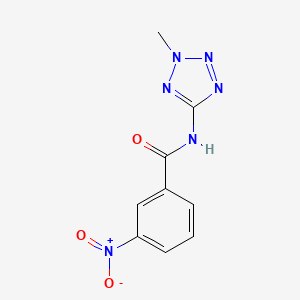
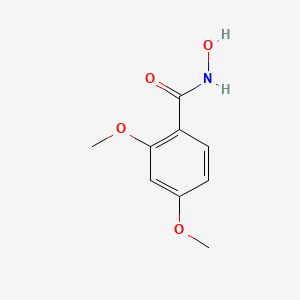
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
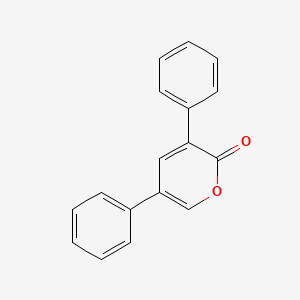
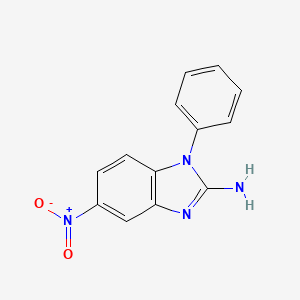
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
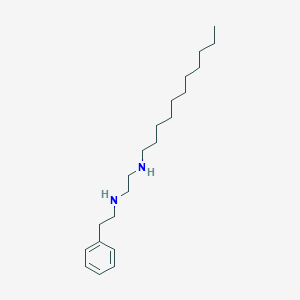
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
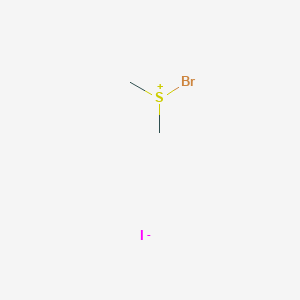

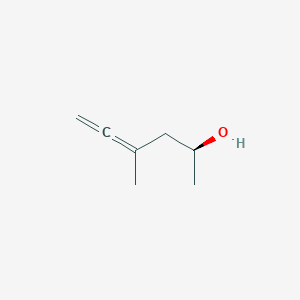
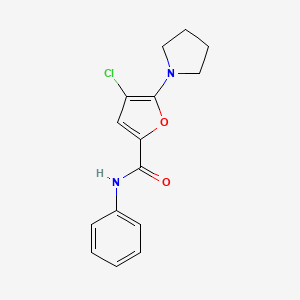
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
